

Alk-IN-28: Application Notes and Protocols for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-28 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Dysregulation of ALK signaling, often through chromosomal rearrangements, leads to constitutive kinase activity and the activation of downstream pathways that promote cell proliferation, survival, and metastasis. **Alk-IN-28**, also identified as compound 22 in scientific literature, offers a valuable tool for studying ALK-driven tumorigenesis and for the development of targeted cancer therapies.

These application notes provide detailed information on the solubility and preparation of **Alk-IN-28** for use in cell culture experiments, along with protocols for assessing its biological activity.

Data Presentation Alk-IN-28 Properties



Property	Value
Chemical Formula	C30H32F2N6O2
Molecular Weight	546.61 g/mol
CAS Number	1108743-80-1
Appearance	Solid
Storage (Solid)	-20°C for 3 years, 4°C for 2 years
Storage (In solvent)	-80°C for 6 months, -20°C for 1 month

Alk-IN-28 Solubility

Solvent	Concentration	Notes
DMSO	100 mg/mL (182.95 mM)[1]	Ultrasonic treatment may be required. Use of hygroscopic DMSO can impact solubility.[1]

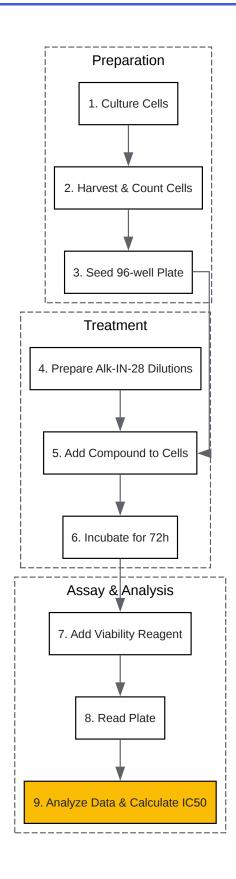
In Vitro Efficacy of Alk-IN-28

Cell Line	Cancer Type	IC ₅₀ (μM)
KARPAS-299	Anaplastic Large Cell Lymphoma	0.013[1]

Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) signaling pathway is a critical regulator of cell growth and survival. Upon activation, ALK dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways collectively promote cell proliferation, inhibit apoptosis, and drive tumorigenesis. **Alk-IN-28** exerts its therapeutic effect by inhibiting the kinase activity of ALK, thereby blocking these downstream oncogenic signals.





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References

- 1. Activating mutations in ALK provide a therapeutic target in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
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